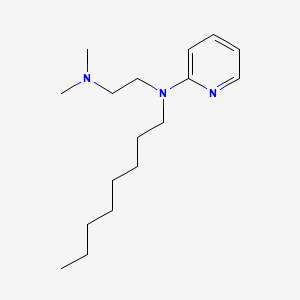
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is a complex organic compound that features a pyridine ring substituted with a dimethylaminoethyl and an octylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine typically involves the reaction of 2-chloropyridine with N-(2-dimethylaminoethyl)-N-octylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The octylamino group provides hydrophobic interactions, which can stabilize the compound within lipid environments. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)pyridine: A simpler analog with similar basicity and nucleophilicity.
2-(2-Dimethylaminoethoxy)pyridine: Another analog with an ethoxy linker instead of an octylamino group.
Chlorphenamine: A compound with a similar pyridine structure but different substituents.
Uniqueness
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is unique due to its combination of hydrophilic and hydrophobic groups, which confer amphiphilic properties. This makes it particularly useful in applications requiring interaction with both aqueous and lipid environments, such as drug delivery and material science.
Propriétés
Numéro CAS |
23826-81-5 |
|---|---|
Formule moléculaire |
C17H31N3 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H31N3/c1-4-5-6-7-8-11-14-20(16-15-19(2)3)17-12-9-10-13-18-17/h9-10,12-13H,4-8,11,14-16H2,1-3H3 |
Clé InChI |
KXKWYJXQCCEVEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCN(C)C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





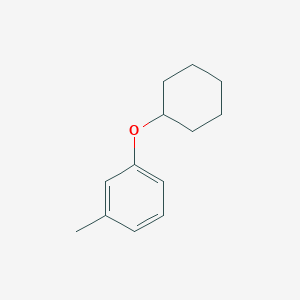

![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
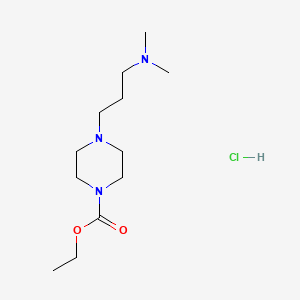

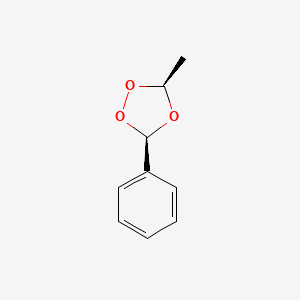


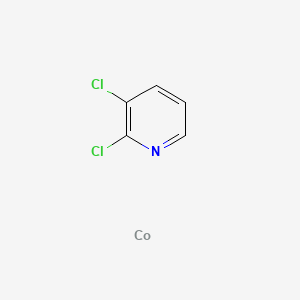
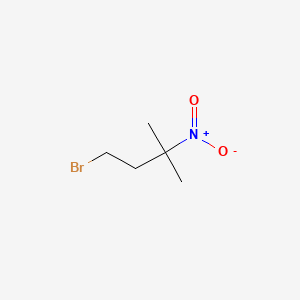
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)
